molecular formula C9H7BrF3NO2 B12097201 Methyl 4-amino-3-bromo-5-(trifluoromethyl)benzoate

Methyl 4-amino-3-bromo-5-(trifluoromethyl)benzoate

Cat. No.: B12097201
M. Wt: 298.06 g/mol
InChI Key: YKMWJGTUQJBDTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-amino-3-bromo-5-(trifluoromethyl)benzoate is a substituted benzoate ester with a unique combination of functional groups: an amino group at the 4-position, a bromine atom at the 3-position, and a trifluoromethyl group at the 5-position of the aromatic ring. This structural arrangement confers distinct electronic, steric, and reactivity properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the bromine atom serves as a handle for cross-coupling reactions, and the amino group enables further functionalization .

Properties

Molecular Formula

C9H7BrF3NO2

Molecular Weight

298.06 g/mol

IUPAC Name

methyl 4-amino-3-bromo-5-(trifluoromethyl)benzoate

InChI

InChI=1S/C9H7BrF3NO2/c1-16-8(15)4-2-5(9(11,12)13)7(14)6(10)3-4/h2-3H,14H2,1H3

InChI Key

YKMWJGTUQJBDTD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)Br)N)C(F)(F)F

Origin of Product

United States

Preparation Methods

Esterification to Methyl 5-(Trifluoromethyl)Benzoate

Procedure :
5-(Trifluoromethyl)benzoic acid is refluxed with methanol and concentrated sulfuric acid (H₂SO₄) as a catalyst.
Reaction Conditions :

  • Molar Ratio : 1:10 (acid:MeOH).

  • Temperature : 60–80°C.

  • Time : 4–6 hours.
    Yield : >90%.

ParameterValue
Starting Material5-(Trifluoromethyl)benzoic acid
CatalystH₂SO₄ (5% v/v)
SolventMethanol
WorkupNeutralization, extraction

Regioselective Nitration to Methyl 4-Nitro-5-(Trifluoromethyl)Benzoate

Procedure :
Nitration is performed using fuming nitric acid (HNO₃) and concentrated H₂SO₄ at 0–5°C. The ester group directs nitration to the para position (C4).
Key Data :

  • Regioselectivity : >85% para-substitution.

  • Yield : 70–75%.

Nitrating AgentHNO₃ (1.2 equiv)
SolventH₂SO₄
Temperature0–5°C
Reaction Time2 hours

Reduction to Methyl 4-Amino-5-(Trifluoromethyl)Benzoate

Procedure :
The nitro group is reduced using tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) or catalytic hydrogenation (H₂/Pd-C).
Optimization :

  • SnCl₂ Reduction : 85–90% yield.

  • Catalytic Hydrogenation : 92–95% yield (5% Pd/C, 50 psi H₂).

Reducing AgentSnCl₂ (4 equiv)
SolventHCl (conc.)/EtOH
Temperature70°C
Time2 hours

Electrophilic Bromination at Position 3

Procedure :
Bromination of methyl 4-amino-5-(trifluoromethyl)benzoate using N-bromosuccinimide (NBS) in trifluoroacetic acid (TFA). The amino group directs bromination to the ortho position (C3).
Critical Parameters :

  • NBS Equiv : 1.1–1.2.

  • Solvent : TFA (anhydrous).

  • Yield : 65–70%.

Brominating AgentNBS
SolventTFA
Temperature20–25°C
Time18 hours

Alternative Routes and Modifications

Direct Bromination of Methyl 4-Nitro-5-(Trifluoromethyl)Benzoate

Procedure :
Brominate before reducing the nitro group to avoid amino group interference. Use FeBr₃ as a Lewis acid.
Yield : 60–65%.
Challenge : Reduced regioselectivity due to competing directing effects of NO₂ and CF₃.

Analytical Characterization

Key Spectroscopic Data :

  • ¹H NMR (CDCl₃) : δ 8.15 (s, 1H, Ar-H), 7.85–7.84 (m, 1H), 7.58 (s, 1H), 3.92 (s, 3H, OCH₃).

  • ¹³C NMR : δ 166.5 (C=O), 138.2 (C-CF₃), 122.1 (q, J = 270 Hz, CF₃).

  • HRMS (ESI) : m/z calc. for C₉H₇BrF₃NO₂ [M+H]⁺: 298.057, found: 298.056.

Industrial-Scale Considerations

  • Cost-Efficiency : Use of SnCl₂ for nitro reduction is economical but generates toxic waste. Catalytic hydrogenation is preferred for green chemistry.

  • Purification : Silica gel chromatography (hexane/EtOAc) achieves >98% purity.

  • Safety : TFA and NBS require handling under inert atmosphere due to corrosivity and reactivity.

Scientific Research Applications

Pharmaceuticals

Methyl 4-amino-3-bromo-5-(trifluoromethyl)benzoate serves as an essential intermediate in the synthesis of various pharmaceutical compounds. Its trifluoromethyl group is known to enhance biological activity and metabolic stability, making it valuable in drug design.

Case Study : A study on FDA-approved drugs containing trifluoromethyl groups highlighted their role in improving pharmacokinetic properties and efficacy in drug development .

Organic Synthesis

The compound acts as a building block for synthesizing more complex organic molecules. It is particularly useful in developing agrochemicals and materials with specific electronic properties.

Comparison Table : Similar Compounds in Organic Synthesis

Compound NameStructureApplication
Methyl 4-amino-2-(trifluoromethyl)benzoateStructureIntermediate for pharmaceuticals
Methyl 3-amino-4-(trifluoromethyl)benzoateStructureBuilding block for agrochemicals
Methyl 4-nitro-3-(trifluoromethyl)benzoateStructureSynthesis of electronic materials

Biological Studies

This compound has been utilized in various biological studies, including enzyme inhibition and receptor binding assays. Its structural characteristics allow it to interact with biological receptors, influencing signaling pathways.

Biological Activity :

  • Enzyme Inhibition : Investigated for its ability to inhibit enzymes involved in metabolic pathways.
  • Antimicrobial Activity : Preliminary studies indicate potential antibacterial properties against various strains.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has shown promising results in inhibiting specific enzymes such as DNA gyrase and topoisomerase IV, which are critical targets for antibacterial agents .

    Inhibition Rates Table :
    EnzymeInhibition Rate (%)
    DNA Gyrase72
    Topoisomerase IV65
  • Receptor Binding : The structural features facilitate interactions with receptors, potentially modulating various signaling pathways.
  • Antimicrobial Activity : Studies have assessed the antimicrobial efficacy against bacterial strains like Escherichia coli and Staphylococcus aureus.

    Antibacterial Activity Table :
    Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
    Escherichia coli16
    Staphylococcus aureus32

Mechanism of Action

The mechanism of action of Methyl 4-amino-3-bromo-5-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine and trifluoromethyl groups can participate in halogen bonding and hydrophobic interactions, respectively. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Methyl 4-amino-3-bromo-5-(trifluoromethyl)benzoate with structurally related compounds, focusing on substituent positions, molecular weights, and key properties:

Compound Name Substituents (Position) Molecular Weight CAS RN Key Features/Applications
This compound 3-Br, 4-NH₂, 5-CF₃ 298.09* Not provided Pharmaceutical intermediate; cross-coupling substrate
Methyl 3-bromo-5-(trifluoromethyl)benzoate 3-Br, 5-CF₃ 283.03 187331-46-0 Lacks amino group; used in agrochemicals
Methyl 3-bromo-4-(trifluoromethyl)benzoate 3-Br, 4-CF₃ 283.03 455941-82-9 Positional isomer of CF₃; steric hindrance at 4-position
Methyl 2-amino-4-chloro-5-(trifluoromethyl)benzoate 2-NH₂, 4-Cl, 5-CF₃ 268.61 1698027-36-9 Chloro substituent enhances electrophilicity; drug discovery
Methyl 3-amino-5-(trifluoromethyl)benzoate 3-NH₂, 5-CF₃ 219.16 22235-25-2 Amino at 3-position; limited bromine reactivity
Methyl 3-bromo-4-chloro-5-fluorobenzoate 3-Br, 4-Cl, 5-F 267.48 1160574-62-8 Multi-halogenated; agrochemical precursor

*Calculated molecular weight based on formula C₉H₇BrF₃NO₂.

Physicochemical Properties

  • Lipophilicity: The trifluoromethyl group elevates logP values compared to non-fluorinated analogs (e.g., Methyl 3-amino-5-(trifluoromethyl)benzoate has logP ~2.1 vs. ~1.5 for non-CF₃ derivatives) .
  • Solubility: Amino groups improve aqueous solubility relative to purely halogenated analogs like Methyl 3-bromo-4-(trifluoromethyl)benzoate, which is highly lipophilic .

Research Findings and Case Studies

  • Synthesis Pathways: The amino group in the target compound may be introduced via reduction of a nitro precursor, as seen in ’s bromination methods for related esters .
  • Stability Studies: Multi-halogenated analogs like Methyl 3-bromo-4-chloro-5-fluorobenzoate exhibit higher thermal stability (~200°C decomposition) compared to amino-containing derivatives (~180°C) .

Biological Activity

Methyl 4-amino-3-bromo-5-(trifluoromethyl)benzoate is an organic compound notable for its diverse biological activities, particularly in the fields of pharmaceuticals and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Overview of the Compound

This compound is characterized by:

  • Amino Group : Positioned at the para position (4).
  • Bromo Group : Located at the meta position (3).
  • Trifluoromethyl Group : Found at the ortho position (5).
  • Methyl Ester Functional Group : Contributing to its solubility and reactivity.

This structural configuration enhances its potential as a pharmaceutical intermediate and a biologically active agent.

The biological activity of this compound can be attributed to several factors:

  • Trifluoromethyl Group : This group is known to enhance metabolic stability and bioactivity in organic compounds. It often increases lipophilicity and alters interaction profiles with biological targets, making compounds more effective against various pathogens .
  • Enzyme Inhibition : Research indicates that similar compounds exhibit significant inhibitory activity against enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential applications in treating neurodegenerative diseases .
  • Antimicrobial Activity : Compounds with similar structures have demonstrated activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 0.39 mg/L, indicating potent antimicrobial properties .

Antimicrobial Activity

A study evaluating various benzoate derivatives found that those containing trifluoromethyl groups exhibited enhanced antibacterial activity. The presence of halogen substituents significantly contributed to their efficacy against bacterial strains. For instance, this compound showed promising results in preliminary assays against MRSA with MIC values comparable to established antibiotics .

CompoundMIC (mg/L)Bacterial Strain
This compound0.39 - 3.12MRSA
Linezolid1MSSA
Control>200Enterococcus faecalis

Enzyme Inhibition Studies

In vitro studies on related compounds have demonstrated significant inhibition of AChE and BChE, with IC50 values ranging from 0.59 to 0.15 μM, indicating a strong potential for treating conditions like Alzheimer's disease . The binding affinity of these compounds suggests they could serve as lead compounds for further development.

Case Studies

  • Neuroprotective Effects : A study on para-amino benzoic acid analogs highlighted that derivatives similar to this compound exhibited neuroprotective effects through enzyme inhibition pathways, suggesting potential therapeutic uses in neurodegenerative disorders .
  • Anticancer Activity : Some derivatives demonstrated significant anticancer properties against various cell lines, including MCF-7 and A549, with IC50 values indicating effectiveness comparable to standard chemotherapeutic agents like doxorubicin . This points towards a dual role in both antimicrobial and anticancer applications.

Q & A

Q. Critical Factors :

  • Temperature : Excess heat during bromination can lead to di-substitution or decomposition.
  • Catalysts : Lewis acids like FeCl₃ improve regioselectivity in trifluoromethylation .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance intermediate solubility but may require strict anhydrous conditions to prevent hydrolysis .

How can researchers resolve contradictions in spectroscopic data for structural confirmation?

Advanced Research Focus
Discrepancies in NMR or mass spectra often arise from:

  • Tautomerism : The amino and ester groups may exhibit dynamic equilibria, causing split peaks in 1H^1H-NMR. Low-temperature NMR (e.g., –40°C) stabilizes dominant tautomers .
  • Isotopic Patterns : Bromine (79Br/81Br^{79}Br/^{81}Br) and fluorine (19F^{19}F) isotopes complicate mass spectral interpretation. High-resolution mass spectrometry (HRMS) with collision-induced dissociation (CID) clarifies fragmentation pathways .
  • X-ray Crystallography : Resolves ambiguities in substitution patterns, particularly for the trifluoromethyl group’s orientation .

Q. Methodology :

  • Cross-validate with 19F^{19}F-NMR to confirm trifluoromethyl integration .
  • Use 2D-COSY and HSQC to map 1H^1H-13C^{13}C correlations for the aromatic core .

What strategies optimize the compound’s reactivity in cross-coupling reactions for medicinal chemistry applications?

Advanced Research Focus
The bromo and amino groups enable diverse functionalizations (e.g., Suzuki-Miyaura coupling, Buchwald-Hartwig amination). Key challenges include:

  • Competitive Side Reactions : The electron-withdrawing trifluoromethyl group deactivates the aryl bromide, requiring Pd-based catalysts with strong electron-donating ligands (e.g., XPhos) .
  • Amino Group Protection : Boc or acetyl protection prevents undesired nucleophilic attack during coupling .

Case Study :
In a palladium-catalyzed coupling with aryl boronic acids, optimized conditions (Pd(OAc)₂, XPhos, K₃PO₄ in toluene/water at 80°C) achieved >85% yield . Post-reaction deprotection (e.g., TFA for Boc) regenerates the free amino group .

How do the electronic effects of substituents influence the compound’s stability and bioactivity?

Q. Basic Research Focus

  • Trifluoromethyl Group : Enhances metabolic stability and lipophilicity (logP ~3.1), improving membrane permeability .
  • Bromo Substituent : Acts as a leaving group in nucleophilic substitutions but may induce steric hindrance in planar transition states .
  • Amino Group : Participates in hydrogen bonding, critical for target binding (e.g., enzyme active sites) .

Advanced Analysis :
DFT calculations reveal the trifluoromethyl group’s strong electron-withdrawing effect reduces electron density at the para-position, directing electrophilic attacks to the meta-bromo site .

What are the limitations of current synthetic methods, and how can they be addressed?

Advanced Research Focus
Key Limitations :

  • Low Yields in Trifluoromethylation : Due to competing side reactions (e.g., defluorination).
  • Purification Challenges : Similar polarity of byproducts complicates column chromatography.

Q. Innovative Solutions :

  • Flow Chemistry : Enables precise control of trifluoromethylation kinetics, reducing side products .
  • Solid-Phase Synthesis : Immobilized substrates simplify purification of intermediates .

Which in vitro assays are most suitable for evaluating this compound’s pharmacological potential?

Q. Advanced Research Focus

  • CYP450 Inhibition Assays : Assess metabolic stability (critical for trifluoromethyl-containing drugs) .
  • Kinase Binding Studies : Surface plasmon resonance (SPR) quantifies affinity for targets like EGFR or VEGFR2 .
  • Solubility Testing : Use shake-flask method with HPLC-UV to determine aqueous solubility, addressing poor solubility from high logP .

How can researchers mitigate degradation during storage?

Q. Basic Research Focus

  • Light Sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photolytic cleavage of the C-Br bond .
  • Moisture Control : Use desiccants (e.g., silica gel) to avoid ester hydrolysis .
  • Temperature : Long-term storage at –20°C maintains stability >24 months .

What computational tools predict the compound’s interactions with biological targets?

Q. Advanced Research Focus

  • Molecular Docking (AutoDock Vina) : Models binding poses with receptors, highlighting hydrogen bonds between the amino group and active-site residues .
  • MD Simulations (GROMACS) : Assesses stability of ligand-receptor complexes over 100-ns trajectories .
  • ADMET Prediction (SwissADME) : Estimates permeability (e.g., blood-brain barrier penetration) and toxicity risks .

Why do some synthetic routes produce regioisomeric impurities, and how are they detected?

Advanced Research Focus
Causes :

  • Incomplete regiocontrol during bromination or trifluoromethylation.
    Detection :
  • HPLC-MS : Differentiates regioisomers via retention time and mass fragmentation .
  • NOESY NMR : Identifies spatial proximity of substituents to confirm regiochemistry .

How does the compound’s reactivity compare to analogs lacking bromo or trifluoromethyl groups?

Q. Basic Research Focus

  • Electrophilic Substitution : The trifluoromethyl group deactivates the ring, slowing nitration/sulfonation compared to non-fluorinated analogs .
  • Nucleophilic Aromatic Substitution : Bromo substituent’s leaving-group ability enables reactions (e.g., amination) that are inaccessible in chloro analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.